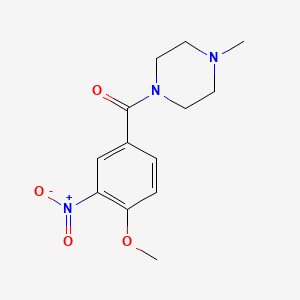

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone

描述

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a nitrophenyl-piperazine methanone derivative characterized by a 4-methylpiperazine moiety linked to a 4-methoxy-3-nitrophenyl group via a ketone bridge. This compound belongs to a class of bioactive molecules where structural variations in substituents significantly influence physicochemical and pharmacological properties.

属性

IUPAC Name |

(4-methoxy-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)13(17)10-3-4-12(20-2)11(9-10)16(18)19/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBCMXBMRAVLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

Reduction: (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

- Neuropharmacological Research : The compound has been investigated for its potential to modulate neurotransmitter receptors, which may lead to therapeutic applications in treating mood disorders and anxiety. Its structural similarity to known psychoactive compounds suggests it could influence serotonin and dopamine pathways.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Structural modifications may enhance its anticancer properties.

- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against bacterial strains, indicating potential for development as antibacterial agents.

Materials Science

The unique electronic properties of (4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone make it suitable for applications in developing new materials with specific optical or electronic characteristics. Its ability to form stable complexes with metals also opens avenues for catalysis research.

Case Studies

- Neuropharmacological Studies : In vivo studies have demonstrated that compounds with similar piperazine structures exhibit anxiolytic effects in animal models. Further research is warranted to explore the neuropharmacological profile of this compound.

- Anticancer Research : A study assessed the cytotoxicity of related compounds on human cancer cell lines, revealing that structural modifications akin to those in this compound could enhance anticancer efficacy.

作用机制

The mechanism of action of (4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The nitro and methoxy groups can also influence the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound 12 : (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone

- Substituents : 3-Methoxy, 4-nitro on the phenyl ring.

- Key Data : Melting point (185–187°C), IR (1627 cm⁻¹ for C=O), $^{1}\text{H}$-NMR (δ 3.94 ppm for -OCH$_3$) .

Compound 13 : (4-(3-(Methoxymethoxy)-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone

- Substituents : 3-Methoxymethoxy, 4-nitro.

- Key Data : Melting point (189–190°C), IR (1675 cm⁻¹ for C=O), $^{1}\text{H}$-NMR (δ 5.21 ppm for -OCH$_2$O-) .

- Comparison : The methoxymethoxy group introduces steric bulk and altered lipophilicity compared to the target compound’s methoxy group, possibly affecting membrane permeability.

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

- Substituents: 4-Amino (electron-donating).

- Comparison: The amino group increases nucleophilicity, contrasting with the nitro group’s electron-withdrawing nature. This substitution is critical for prodrug activation or receptor binding.

Piperazine Ring Modifications

[4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone

- Substituents : 4-Fluorobenzyl on piperazine; 3-fluoro, 2-CF$_3$ on phenyl.

- Key Data : $^{1}\text{H}$-NMR confirms fluorinated substituents (δ 7.36–7.85 ppm) .

- Comparison : Fluorine atoms enhance metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the target compound.

(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone

- Substituents : 3-Chloro, 4-methyl on phenyl; 4-nitro on piperazine.

- Key Data : Purity (98%), molecular formula (C${18}$H${18}$ClN$3$O$3$) .

- Comparison : Chlorine increases lipophilicity and may enhance cytotoxicity, while the nitro group on piperazine alters electronic distribution.

Positional Isomerism and Electronic Effects

生物活性

(4-Methoxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include a methoxy group, a nitro group, and a piperazine ring. This compound has been investigated for its biological activities, particularly its interactions with neurotransmitter receptors and its potential therapeutic applications.

Structure and Composition

The molecular structure of this compound can be described by the following chemical formula:

- Molecular Formula : C13H17N3O4

- IUPAC Name : (4-methoxy-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone

Synthesis

The synthesis typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with 4-methylpiperazine in the presence of a base like triethylamine. The reaction conditions are generally mild, allowing for a high yield of the desired product.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including neurotransmitter receptors. The piperazine moiety is known for its role in modulating receptor activity, which can influence neurological functions. The presence of nitro and methoxy groups enhances the compound's binding affinity and specificity towards certain biological targets.

Pharmacological Applications

Research has indicated several promising applications for this compound:

- Antidepressant Activity : The compound has shown potential as a candidate for treating mood disorders by modulating serotonin and dopamine pathways.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains, although specific data on this compound is limited.

Anticancer Activity

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that structural modifications similar to those in this compound could enhance anticancer properties. For instance, derivatives demonstrated significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines .

Neuropharmacological Studies

In vivo studies have suggested that compounds with similar piperazine structures exhibit anxiolytic effects in animal models. These findings indicate that this compound might possess similar properties, warranting further investigation into its neuropharmacological profile .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-Methoxy-3-nitrophenyl)(2-methylpiperidin-1-yl)methanone | Structure | Moderate antimicrobial activity |

| (4-Methoxyphenyl)(4-(4-nitrophenyl)piperazine) | Structure | Antidepressant effects observed |

| (4-Amino-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone | Structure | Enhanced anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。